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molecular formula C4H5N3OS B1226071 6-Aza-2-thiothymine CAS No. 615-76-9

6-Aza-2-thiothymine

Cat. No. B1226071
M. Wt: 143.17 g/mol
InChI Key: NKOPQOSBROLOFP-UHFFFAOYSA-N
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Patent
US08648073B2

Procedure details

To a solution of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (4, 5.80 g, 40.6 mmol) in absolute ethanol (250 mL) was added NaOH (1.96 g, 49.1 mmol) followed by MeI (11.5 g, 81.2 mmol). The mixture was heated at 40° C. for 15 h. Most of the solvent was evaporated under reduced pressure. Water was added to the residue. The precipitated white solid was collected by filtration and washed with ethanol to give 5 (3.06 g). The aqueous phase was extracted with CH2Cl2 (80 mL×4). The combined extracts were dried over Na2SO4 and concentrated to give 3.34 g crude product. This was purified by column chromatography on silica gel, and eluted with 1:1 to 1:2 petroleum ether-ethyl acetate to provide 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (5). MS: m/z, 158 (100%, M+1).
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[S:8])[NH:6][N:7]=1.[OH-].[Na+].[CH3:12]I>C(O)C>[CH3:1][C:2]1[C:3](=[O:9])[NH:4][C:5]([S:8][CH3:12])=[N:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
CC=1C(NC(NN1)=S)=O
Name
Quantity
1.96 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitated white solid was collected by filtration
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
CC=1C(NC(=NN1)SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.06 g
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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